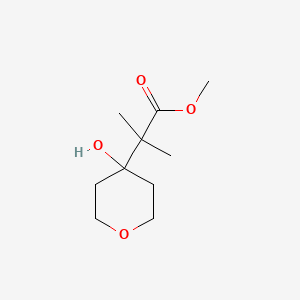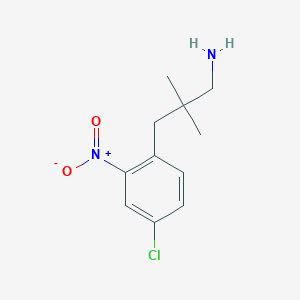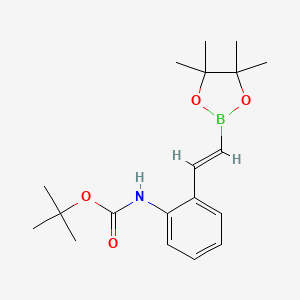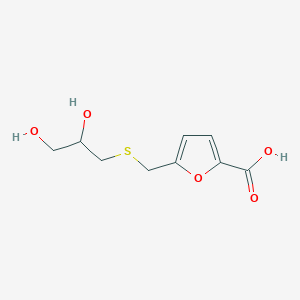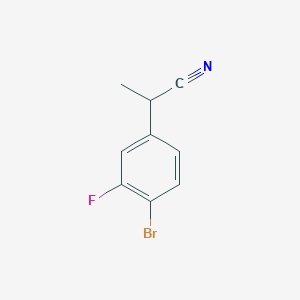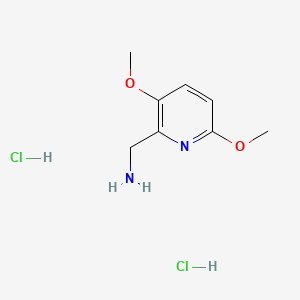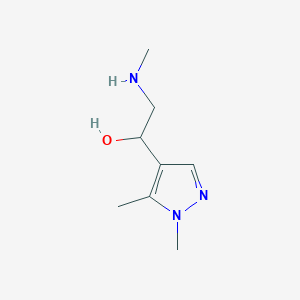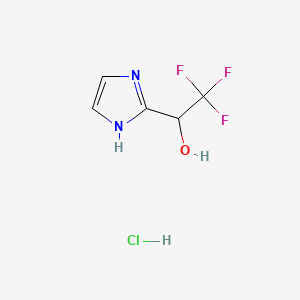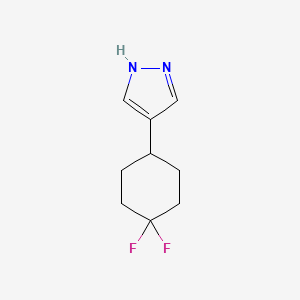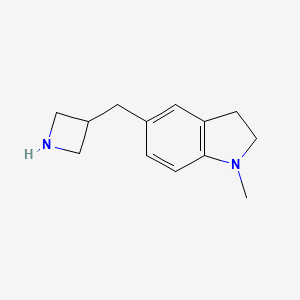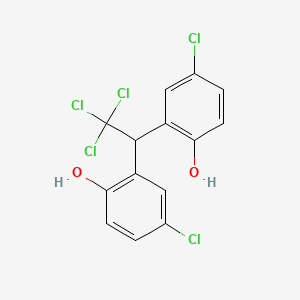
Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is an organochlorine compound that belongs to the class of chlorophenols. This compound is characterized by the presence of multiple chlorine atoms attached to a phenolic structure, making it highly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol typically involves the electrophilic halogenation of phenol with chlorine. The process can be summarized as follows:
Electrophilic Halogenation: Phenol is treated with chlorine in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at specific positions on the aromatic ring.
Subsequent Reactions: The chlorinated phenol undergoes further reactions to introduce additional chlorine atoms and form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using chlorine gas in the presence of a catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of phenolic derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol involves its interaction with cellular components. The compound can:
Disrupt Cell Membranes: The chlorinated phenol can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
Inhibit Enzymes: The compound can inhibit various enzymes by binding to their active sites, affecting metabolic processes.
Generate Reactive Oxygen Species: The compound can induce the formation of reactive oxygen species, leading to oxidative stress and cell damage.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but different chlorine atom positions.
2,3,5-Trichlorophenol: Differently chlorinated phenol with distinct reactivity.
2,4,5-Trichlorophenol: Similar structure but with chlorine atoms at different positions.
Uniqueness
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56960-92-0 |
|---|---|
Fórmula molecular |
C14H9Cl5O2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H |
Clave InChI |
HDYCPSGGGILQTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




